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Compound of Interest
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Cat. No.: B10764042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the small

molecule Oxocarbazate (PubChem CID 23631927). The document details its mechanism of

action as a potent inhibitor of human cathepsin L and its subsequent antiviral properties,

supported by quantitative data, detailed experimental methodologies, and visual

representations of the relevant biological pathways and experimental procedures.

Core Biological Activity: Inhibition of Human
Cathepsin L
Oxocarbazate (CID 23631927) is a tetrahydroquinoline oxocarbazate that has been identified

as a potent, subnanomolar inhibitor of human cathepsin L (EC 3.4.22.15), a lysosomal cysteine

protease.[1][2][3] Its inhibitory action is characterized as slow-binding and reversible.[1][2][3]

The mechanism is believed to involve the formation of a tetrahedral intermediate through the

attack of the active site Cys25 residue on the oxocarbazate carbonyl group.[2]

The potency of Oxocarbazate against cathepsin L is time-dependent, showing a significant

increase in inhibition with longer pre-incubation times. This slow-binding nature is a key feature

of its interaction with the enzyme.[1][2][3] Furthermore, the compound demonstrates high

selectivity for cathepsin L over cathepsin B, with a selectivity of over 700-fold.[1][2]
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The primary therapeutic potential of Oxocarbazate lies in its ability to block the entry of certain

viruses into host cells. Cathepsin L is a crucial host factor for the entry of several pathogenic

viruses, including Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola

virus.[1][2][4] These viruses are taken up by host cells into endosomes, where cathepsin L

cleaves the viral surface glycoproteins, a necessary step for viral and host membrane fusion

and the subsequent release of the viral genome into the cytoplasm.[2]

By inhibiting cathepsin L, Oxocarbazate effectively prevents this proteolytic activation of the

viral glycoproteins, thereby blocking viral entry and subsequent infection.[1][2][3] Studies have

demonstrated its efficacy in blocking the entry of both SARS-CoV and Ebola pseudotype

viruses into human embryonic kidney 293T cells.[1][2][3]

Quantitative Data Summary
The biological activity of Oxocarbazate has been quantified through various in vitro assays.

The key data points are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibition of Human Cathepsin L by
Oxocarbazate

Parameter Value Conditions Reference

IC₅₀ 6.9 ± 1.0 nM No pre-incubation [2]

2.3 ± 0.1 nM 1-hour pre-incubation [2]

1.2 ± 0.1 nM 2-hour pre-incubation [2]

0.4 ± 0.1 nM 4-hour pre-incubation [1][2][3]

Kᵢ 0.29 nM - [1][2][3]

kₒₙ 153,000 M⁻¹s⁻¹ - [1][2][3]

kₒff 4.40 x 10⁻⁵ s⁻¹ - [1][2][3]

Cathepsin L/B

Selectivity
>700-fold - [1][2]

Table 2: Antiviral Activity of Oxocarbazate
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Virus Pseudotype Cell Line IC₅₀ Reference

SARS-CoV HEK 293T 273 ± 49 nM [1][2][5]

Ebola virus HEK 293T 193 ± 39 nM [1][2][5]

Table 3: Cellular Activity of Oxocarbazate
Assay Cell Line Effect Concentration Reference

Intracellular

Active Cathepsin

L Reduction

HEK 293T 38% reduction 10 µM [2][3]

Cytotoxicity
Human Aortic

Endothelial Cells
Non-toxic up to 100 µM [1][3]

Signaling Pathways and Experimental Workflows
Cathepsin L-Mediated Viral Entry Pathway and Inhibition
by Oxocarbazate
The following diagram illustrates the endosomal entry pathway of viruses like SARS-CoV and

Ebola, highlighting the critical role of cathepsin L and the point of intervention for

Oxocarbazate.
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Mechanism of Oxocarbazate antiviral activity.
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Experimental Workflow for Evaluating Oxocarbazate
Activity
This diagram outlines the typical experimental workflow used to characterize the biological

activity of Oxocarbazate, from initial enzyme inhibition assays to cell-based antiviral efficacy

studies.
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Workflow for Oxocarbazate bioactivity screening.

Detailed Experimental Protocols
Cathepsin L Inhibition Assay
This assay quantifies the ability of Oxocarbazate to inhibit the enzymatic activity of human

cathepsin L.

Materials:
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Human Cathepsin L (e.g., 18.3 ng/ml)

Oxocarbazate (CID 23631927) at various concentrations

Assay Buffer (e.g., 20 mM sodium acetate, 5 mM cysteine, pH 5.5)

Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) (e.g., 1 µM)

96-well microplate

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

Prepare serial dilutions of Oxocarbazate in the assay buffer.

For time-dependent inhibition, pre-incubate 47.5 µl of cathepsin L with 47.5 µl of the

Oxocarbazate dilution in a 96-well microplate for specified durations (e.g., 0, 1, 2, or 4

hours) at 25°C.

Initiate the enzymatic reaction by adding 5 µl of the Z-Phe-Arg-AMC substrate to each

well.

Immediately monitor the hydrolysis of the substrate by measuring the increase in

fluorescence over time using a microplate reader.

Calculate the rate of reaction for each inhibitor concentration.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Inhibitor Reversibility Assay (Dilution Method)
This assay determines whether the inhibition of cathepsin L by Oxocarbazate is reversible.

Materials:

Concentrated human Cathepsin L (e.g., 870 ng/ml)
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Oxocarbazate at a concentration of 10x IC₅₀ (e.g., 25 nM)

Assay buffer with 1 µM Z-Phe-Arg-AMC substrate

Protocol:

Incubate the concentrated cathepsin L with Oxocarbazate for 1 hour to allow for enzyme-

inhibitor complex formation.

Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the

substrate.

Immediately monitor the fluorescence signal over time.

A recovery of enzyme activity over time indicates the dissociation of the inhibitor from the

enzyme, confirming reversible inhibition.

Pseudotype Virus Infection Assay
This cell-based assay measures the ability of Oxocarbazate to block viral entry mediated by

specific viral glycoproteins.

Materials:

HEK 293T cells

Pseudotyped viral particles carrying a reporter gene (e.g., luciferase) and expressing the

glycoprotein of interest (e.g., SARS-CoV Spike or Ebola GP).

Vesicular stomatitis virus glycoprotein (VSV-G) pseudovirions as a control.

Oxocarbazate at various concentrations.

Cell culture medium.

Luciferase assay reagent.

Luminometer.
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Protocol:

Seed HEK 293T cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of Oxocarbazate for a specified time.

Infect the cells with the pseudotyped viral particles in the presence of the inhibitor.

Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 72

hours).

Lyse the cells and measure the luciferase activity using a luminometer.

Calculate the percentage of inhibition of viral entry for each inhibitor concentration relative

to untreated control cells.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Intracellular Active Cathepsin L Labeling
This assay confirms that Oxocarbazate engages its target within the cellular environment.

Materials:

HEK 293T cells

Oxocarbazate (e.g., 10 µM)

Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

Cell lysis buffer

SDS-PAGE and Western blotting reagents

Streptavidin-HRP conjugate and chemiluminescence substrate

Protocol:
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Treat HEK 293T cells with Oxocarbazate or a vehicle control (DMSO) for a specified

duration.

Lyse the cells.

Incubate the cell lysates with the DCG-04 probe, which covalently binds to the active site

of cysteine proteases.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Detect the biotinylated (active) cathepsin L using a streptavidin-HRP conjugate and

chemiluminescence.

Quantify the band intensity to determine the reduction in active intracellular cathepsin L in

inhibitor-treated cells compared to the control.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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